![molecular formula C23H18N2O3S B14176207 3-Butyn-1-ol, 4-[4-phenyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-](/img/structure/B14176207.png)
3-Butyn-1-ol, 4-[4-phenyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Butyn-1-ol, 4-[4-phenyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]- is a complex organic compound with a unique structure that combines an alkyne, alcohol, and pyrrolo[2,3-b]pyridine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyn-1-ol, 4-[4-phenyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]- typically involves multi-step organic reactions. One common approach is the palladium-catalyzed coupling reaction, which is used to form the carbon-carbon bonds between the alkyne and the pyrrolo[2,3-b]pyridine moiety . The reaction conditions often include the use of palladium catalysts, bases, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
This includes optimizing reaction conditions for yield and purity, using scalable catalysts, and employing efficient purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Butyn-1-ol, 4-[4-phenyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]- undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form aldehydes or ketones.
Reduction: The alkyne group can be reduced to form alkenes or alkanes.
Substitution: The phenylsulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, hydrogen gas (H₂) with palladium on carbon (Pd/C) for reduction, and nucleophiles like sodium hydride (NaH) for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group can yield 4-[4-phenyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-butanal .
Scientific Research Applications
3-Butyn-1-ol, 4-[4-phenyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]- has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Butyn-1-ol, 4-[4-phenyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the function of the target molecule. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-3-butyn-2-ol: Similar structure but lacks the pyrrolo[2,3-b]pyridine moiety.
4-Phenyl-3-butyn-2-one: Contains a keto group instead of an alcohol group.
3-Butyn-2-ol: Lacks the phenyl and pyrrolo[2,3-b]pyridine groups.
Properties
Molecular Formula |
C23H18N2O3S |
|---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
4-[1-(benzenesulfonyl)-4-phenylpyrrolo[2,3-b]pyridin-2-yl]but-3-yn-1-ol |
InChI |
InChI=1S/C23H18N2O3S/c26-16-8-7-11-19-17-22-21(18-9-3-1-4-10-18)14-15-24-23(22)25(19)29(27,28)20-12-5-2-6-13-20/h1-6,9-10,12-15,17,26H,8,16H2 |
InChI Key |
NXCITCZITFCJTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=C(N(C3=NC=C2)S(=O)(=O)C4=CC=CC=C4)C#CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


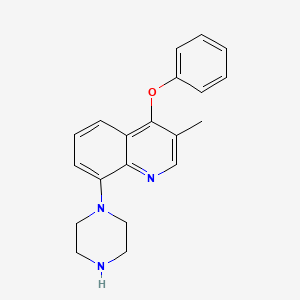
![1-Cyclohexyl-3-[2-(dimethylamino)ethyl]urea](/img/structure/B14176145.png)
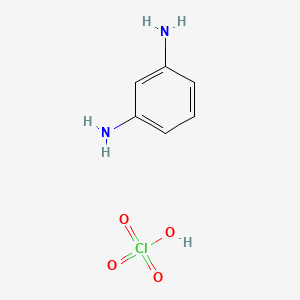
![3,6-Dichloro-4-{4-[2-(2-nitrophenoxy)ethyl]piperazin-1-yl}pyridazine](/img/structure/B14176154.png)
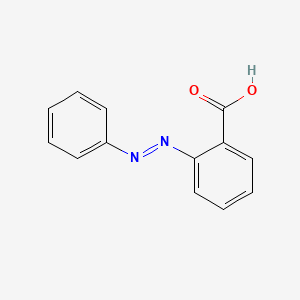

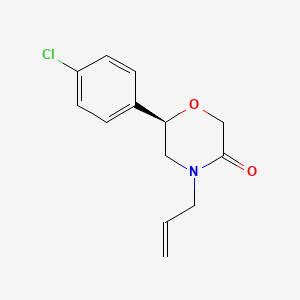
![(2R,3R)-2,3-dihydroxybutanedioic acid;ethyl (3R)-1-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl]piperidine-3-carboxylate](/img/structure/B14176172.png)
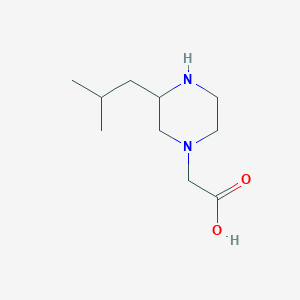
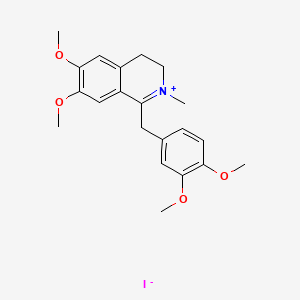
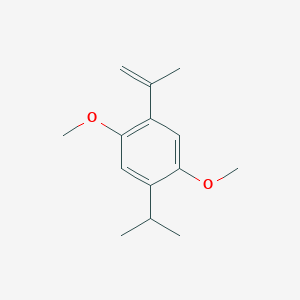


![N-Hydroxy-3-[(4-phenylbutyl)sulfamoyl]propanamide](/img/structure/B14176197.png)
